2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Its structure includes an 8-methoxy group, 3,5-dimethyl substituents, and a 4-oxo moiety on the pyrimidoindole scaffold. A sulfanyl (-S-) linker connects this core to an acetamide group substituted with a 2,4,6-trimethylphenyl aromatic ring.
Properties
IUPAC Name |
2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-13-9-14(2)20(15(3)10-13)25-19(29)12-32-24-26-21-17-11-16(31-6)7-8-18(17)27(4)22(21)23(30)28(24)5/h7-11H,12H2,1-6H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFGCMVETZKMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps, starting from readily available starting materials
Formation of the Pyrimidoindole Core: This step typically involves the cyclization of a suitable precursor, such as a substituted aniline, with a carbonyl compound under acidic or basic conditions.
Introduction of Methoxy and Dimethyl Groups: The methoxy and dimethyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methyl iodide and methanol.
Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with an acylating agent, such as acetic anhydride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Recent studies have highlighted the compound's potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Compounds with structural similarities to 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide have demonstrated significant antibacterial activity against various strains:
- Antibacterial Efficacy : In vitro studies indicate that related pyrimidoindole derivatives exhibit minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. Case Study : A study evaluated synthesized derivatives against multiple bacterial strains and found that modifications in the indole structure significantly influenced their efficacy.
Anticancer Activity
The anticancer properties of similar compounds have been explored extensively:
-
Mechanism of Action : These compounds have shown the ability to induce apoptosis in cancer cell lines by targeting critical signaling pathways like PI3K/AKT/mTOR.
Research Findings :
- Cell Cycle Arrest : Similar compounds have demonstrated the ability to block the cell cycle at the G2/M phase.
- Cytotoxicity : The observed cytotoxicity is often linked to the inhibition of key proteins involved in cell survival.
Potential Therapeutic Applications
Given its biological activities, this compound may hold promise for:
- Developing New Antibiotics : Its antibacterial properties suggest potential use in combating resistant bacterial strains.
- Cancer Therapy : The ability to induce apoptosis and inhibit key survival pathways may lead to new treatments for various cancers.
Mechanism of Action
The mechanism of action of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
- Chlorophenyl substitution (): The compound 2-{[3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}-N-(3-methoxyphenyl)acetamide replaces the target compound’s 8-methoxy and 3,5-dimethyl groups with a 4-chlorophenyl substituent. The chlorine atom enhances lipophilicity (ClogP ≈ 4.2 vs. ~3.8 for the target compound) and may improve membrane permeability but reduce solubility .
- Ethoxyphenyl substitution (): N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide features a 4-ethoxyphenyl group.
Trifluoromethoxy and Cyclohexyl Modifications
- Trifluoromethoxy substitution (): The compound 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide introduces a trifluoromethoxy (-OCF₃) group. This substituent’s strong electron-withdrawing effect and metabolic stability could prolong biological half-life compared to the target’s methoxy group .
- Cyclohexyl substitution (): N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide replaces the aromatic acetamide substituent with a cyclohexyl group. The aliphatic cyclohexyl moiety may reduce π-π stacking interactions but increase conformational flexibility, altering target selectivity .
Acetamide Side Chain Modifications
The target compound’s N-(2,4,6-trimethylphenyl)acetamide side chain provides steric bulk and hydrophobicity, which may enhance binding to hydrophobic pockets in proteins like Toll-like receptors (TLR4) . In contrast:
- Oxadiazole-linked acetamides (): Compounds such as N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide feature a sulfanyl-linked oxadiazole ring. While structurally distinct, these analogs exhibit enzyme inhibition activity, suggesting that sulfanyl-acetamide motifs broadly influence bioactivity .
Bioactivity and Pharmacological Profiles
- HDAC Inhibition (): Similarity indexing using Tanimoto coefficients (e.g., ~70% similarity between aglaithioduline and SAHA) implies that structural analogs of the target compound could inhibit histone deacetylases (HDACs) if key pharmacophores align .
- Enzyme Inhibition (): Sulfanyl-acetamide derivatives demonstrate inhibitory activity against enzymes like urease and carbonic anhydrase, likely due to thioether-mediated interactions with catalytic metal ions .
Structural and Property Comparison Table
*ClogP values estimated using ChemDraw or analogous software.
Biological Activity
The compound 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a member of the pyrimidoindole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 450.6 g/mol . The synthesis typically involves multiple steps:
- Formation of the Pyrimidoindole Core : This is achieved through cyclization reactions of appropriate precursors under controlled conditions.
- Introduction of Functional Groups : The methoxy and sulfanyl groups are introduced via methylation and nucleophilic substitution reactions, respectively.
Anticancer Properties
Recent studies have indicated that compounds within the pyrimidoindole class exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. The biological evaluation of similar derivatives suggests that they can inhibit cell proliferation and induce apoptosis through mechanisms involving the PI3K/AKT/mTOR signaling pathway .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | <10 | Induces apoptosis via mitochondrial pathways |
| Caco-2 | <10 | Blocks cell cycle at G2/M phase |
Other Biological Activities
Beyond anticancer effects, pyrimidoindoles have been associated with other biological activities:
- Antioxidant Activity : Compounds in this class exhibit antioxidant properties which can mitigate oxidative stress .
- Anti-inflammatory Effects : Some derivatives have shown potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines .
- Antimicrobial Properties : There is evidence suggesting that these compounds can act against various bacterial strains .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives similar to this compound significantly inhibited the growth of human colorectal cancer cells (HCT116 and Caco-2), with IC50 values indicating potent cytotoxicity .
- Mechanistic Studies : Western blot analysis revealed that these compounds can downregulate key proteins involved in cell survival pathways, further supporting their anticancer potential .
Q & A
Q. What methodologies assess the compound's potential for synergistic effects in combination therapies?
- Answer :
- Combinatorial Screening : Use checkerboard assays to calculate synergy scores (e.g., Combination Index via CompuSyn) .
- Transcriptomics : Perform RNA-seq on treated cells to identify synergistic pathway modulation .
- In Vivo Validation : Test combinations in xenograft models, monitoring tumor growth and toxicity .
Methodological Notes
- Data Contradictions : Always cross-validate using orthogonal techniques (e.g., SPR for binding affinity if docking contradicts IC data) .
- Experimental Design : Align with frameworks like CRDC’s "Process Control and Simulation in Chemical Engineering" for reproducibility .
- Ethical Compliance : Ensure all biological assays follow institutional biosafety guidelines (e.g., IBC approvals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
